molecular formula C15H14N2O3 B11100698 Methyl 2-[(4-aminobenzoyl)amino]benzoate

Methyl 2-[(4-aminobenzoyl)amino]benzoate

Cat. No.: B11100698
M. Wt: 270.28 g/mol
InChI Key: RGTVUCUCBSDRNU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-aminobenzoyl)amino]benzoate is an aromatic ester featuring a benzoate core substituted with a 4-aminobenzoylamino group at the ortho position. This structure combines a methyl ester with an amide-linked aminobenzoyl moiety, conferring unique electronic and steric properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-[(4-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,16H2,1H3,(H,17,18)

InChI Key

RGTVUCUCBSDRNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-aminobenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the efficient conversion of reactants to the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-aminobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzoates .

Scientific Research Applications

Methyl 2-[(4-aminobenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-[(4-aminobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the benzoate core. Key examples include:

Compound Name Substituent Features Molecular Formula Key References
Methyl 2-[(4-Methylpentan-2-yl)amino]benzoate Branched alkylamino group (4-methylpentan-2-yl) C₁₅H₂₁NO₂
Methyl 2-[(4-Methoxy-4-oxobutan-2-yl)amino]benzoate Methoxy-oxobutyl amino group C₁₃H₁₇NO₅
Methyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate Conjugated propenoyl group linked to 4-methylphenyl C₁₈H₁₇NO₃
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate Ethyl ester-substituted butyl amino group C₁₄H₁₉NO₄
Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl]methylene]amino]benzoate Cyclohexenyl-methylene amino group with hydroxy-methylpentyl chain C₂₁H₂₉NO₃

Key Observations :

  • This may enhance solubility in polar solvents and stability under acidic/basic conditions .
  • Steric Hindrance: Bulky substituents (e.g., cyclohexenyl-methylene in ) reduce reactivity in nucleophilic reactions compared to the planar aminobenzoyl group.

Physical and Spectroscopic Properties

Data from analogs suggest trends in physical properties:

Compound Type Melting Point Range (°C) IR Stretching (cm⁻¹) NMR Characteristics (δ, ppm)
Alkylamino Benzoates 45–75 (liquids or low-melting solids) N–H (~3300), C=O (~1700) Methyl ester (3.8–3.9), alkyl protons (1.0–2.5)
Aromatic Amides 120–150 (crystalline solids) C=O (~1680), conjugated C=C (~1600) Aromatic protons (7.0–8.5), E-configuration doublet (~6.5)
Ethoxy-oxo Derivatives 80–100 (waxy solids) Ester C=O (~1740), amide C=O (~1650) Ethoxy group (1.2–1.4), methyl ester (3.7)

Inference for Target Compound :

  • Higher melting point (>150°C) due to hydrogen bonding from the 4-aminobenzoyl group.
  • IR: N–H (3300–3400 cm⁻¹), amide C=O (~1650 cm⁻¹), ester C=O (~1700 cm⁻¹).
  • NMR: Aromatic protons (6.5–8.5 ppm), methyl ester (3.8–3.9 ppm), and NH₂ protons (~5.5 ppm, exchangeable).

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